KDO2-lipid A KDO2-lipid A (Kdo)2-lipid A (E. coli) is a member of lipid As, a dodecanoate ester and a tetradecanoate ester. It has a role as an Escherichia coli metabolite. It derives from a lipid A (E. coli). It is a conjugate acid of a (Kdo)2-lipid A(6-) (E. coli).
Brand Name: Vulcanchem
CAS No.: 123621-04-5
VCID: VC8458821
InChI: InChI=1S/C110H202N2O39P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-/m1/s1
SMILES: CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
Molecular Formula: C110H202N2O39P2
Molecular Weight: 2238.7 g/mol

KDO2-lipid A

CAS No.: 123621-04-5

Cat. No.: VC8458821

Molecular Formula: C110H202N2O39P2

Molecular Weight: 2238.7 g/mol

* For research use only. Not for human or veterinary use.

KDO2-lipid A - 123621-04-5

Specification

CAS No. 123621-04-5
Molecular Formula C110H202N2O39P2
Molecular Weight 2238.7 g/mol
IUPAC Name (2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C110H202N2O39P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-/m1/s1
Standard InChI Key DIXUKJUHGLIZGU-OIPVZEHTSA-N
Isomeric SMILES CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
SMILES CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Introduction

Chemical Composition and Structural Features

Molecular Identity

KDO2-lipid A (PubChem CID: 11355423) has the molecular formula C₁₁₀H₂₀₂N₂O₃₉P₂ and a molecular weight of 2,238.7 g/mol . It is classified as a dodecanoate and tetradecanoate ester, with its sodium salt form commonly used in experimental settings . The compound’s core structure includes a β-1,6-linked glucosamine disaccharide phosphorylated at the 1- and 4′-positions, acylated with six fatty acid chains (Fig. 1) .

PropertyValue
Molecular FormulaC₁₁₀H₂₀₂N₂O₃₉P₂
Molecular Weight2,238.7 g/mol
Synonyms(Kdo)₂-lipid A, Di[3-deoxy-D-manno-octulosonyl]-lipid A
Biological SourceEscherichia coli (strain K12)
SolubilityAqueous solutions (≥0.5 mg/mL)

Structural Modifications

While the E. coli KDO2-lipid A contains two Kdo residues and six C12–C14 acyl chains, structural variations exist in pathogens like Haemophilus influenzae (one Kdo) and Chlamydia trachomatis (three Kdo) . Acyl chain length and phosphorylation patterns further diversify its immunostimulatory properties. For example, Helicobacter pylori modifies its lipid A with shorter acyl chains (C10–C12), reducing TLR4 activation .

Biosynthesis via the Raetz Pathway

Enzymatic Cascade

The biosynthesis of KDO2-lipid A occurs through the conserved Raetz pathway, involving nine enzymes (Fig. 2) :

  • LpxA: Transfers 3-OH C14 acyl chains to UDP-GlcNAc.

  • LpxC: Deacetylates UDP-3-O-acyl-GlcNAc (committed step).

  • LpxD: Adds a second 3-OH C14 acyl chain.

  • LpxH/LpxB: Generates the disaccharide backbone.

  • LpxK: Phosphorylates the 4′-position.

  • KdtA: Transfers two Kdo residues from CMP-Kdo.

  • LpxL/LpxM: Incorporate secondary acyl chains (C12/C14).

Membrane Export

After synthesis on the inner membrane, KDO2-lipid A is transported to the outer membrane via the Lpt (lipopolysaccharide transport) system . The LptB₂FG complex extracts the molecule, which is shuttled across the periplasm by LptA and assembled into the outer leaflet by LptD/E . Temperature-dependent regulation in Francisella novicida alters acyl chain incorporation (C16 at 18°C vs. C18 at 37°C), highlighting environmental adaptability .

Structural Diversity and Bacterial Adaptation

Species-Specific Variations

Bacteria modulate KDO2-lipid A structure to evade immune detection or adapt to host environments:

  • Bordetella pertussis: Single Kdo with a phosphate substitution .

  • Francisella tularensis: Tetra-acylated lipid A with long acyl chains (C16–C18), minimizing TLR4 recognition .

  • Salmonella enterica: PagP-mediated addition of palmitate to enhance membrane stability .

Impact on Virulence

Structural modifications directly influence pathogenicity:

  • TLR4 Activation: Hexa-acylated KDO2-lipid A (e.g., E. coli) strongly activates TLR4/MD-2, triggering pro-inflammatory cytokines (TNF-α, IL-6) . In contrast, underacylated forms (e.g., H. pylori) evade immune detection .

  • Septic Shock: Overactivation of TLR4 by circulating KDO2-lipid A during bacteremia leads to cytokine storms and organ failure .

Immunopharmacological Applications

Vaccine Adjuvants

KDO2-lipid A derivatives like MPL (monophosphoryl lipid A) are FDA-approved adjuvants in vaccines (e.g., Cervarix®) . These compounds enhance antigen presentation while reducing pyrogenicity compared to wild-type LPS.

TLR4-Targeted Therapies

  • Antagonists: Eritoran, a synthetic lipid A analog, inhibits TLR4 signaling and has been tested in sepsis trials .

  • Agonists: KDO2-lipid A primes the NLRP3 inflammasome at low doses (50–100 ng/mL), potentiating anti-tumor immunity .

Antibiotic Development

Enzymes in the Raetz pathway (e.g., LpxC) are targets for novel antibiotics:

  • CHIR-090: A potent LpxC inhibitor with bactericidal activity against Pseudomonas aeruginosa .

  • PF-04753299: Inhibits LpxC in multidrug-resistant Enterobacteriaceae .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator